1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole
Overview
Description
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole is a compound that belongs to the class of trifluoromethylated indoles. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability, lipophilicity, and bioactivity .
Preparation Methods
The synthesis of 1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the indole ring, resulting in the desired product. Another method involves the use of chiral spirocyclic phosphoric acid-catalyzed aza-Friedel–Crafts reaction, which provides a facile route to trifluoromethylated indoles with good yields and enantioselectivities .
Chemical Reactions Analysis
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Coupling Reactions: Suzuki–Miyaura coupling is a common method for forming carbon-carbon bonds with this compound, using boron reagents and palladium catalysts.
Scientific Research Applications
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(Trifluoromethyl)-9h-pyrido[3,4-b]indole can be compared with other trifluoromethylated indoles, such as:
2-Trifluoromethylindole: Similar in structure but with the trifluoromethyl group at a different position, leading to different reactivity and applications.
3-Trifluoromethylindole: Another positional isomer with distinct chemical and biological properties.
Trifluoromethylated β-carbolines: These compounds share the trifluoromethyl group but have a different core structure, resulting in unique properties and uses.
Properties
IUPAC Name |
1-(trifluoromethyl)-9H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCIAXUJMHGBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548182 | |
Record name | 1-(Trifluoromethyl)-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112037-79-3 | |
Record name | 1-(Trifluoromethyl)-9H-beta-carboline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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